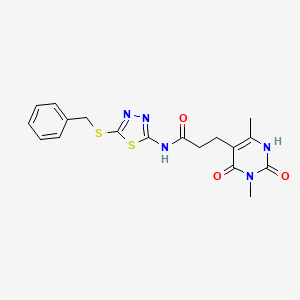

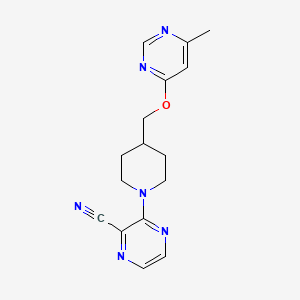

![molecular formula C10H13N3O B2778085 (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 847926-38-9](/img/structure/B2778085.png)

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .

Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a benzene derivative. The process can be complex and requires precise control over the reaction conditions .Molecular Structure Analysis

Benzodiazepines have a common core structure which includes a benzene ring and a diazepine ring. The different benzodiazepine drugs have different side chains attached to this core structure .Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction. The exact reactions depend on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines depend on their specific chemical structure. Some general properties include being white crystalline powders with a bitter taste. They are lipid-soluble and are widely distributed in the body .Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutic Applications :

- Cathepsin B Inhibition and Cytotoxicity : The synthesis of palladacycles, which include derivatives of benzo[e][1,4]diazepin-2(3H)-one, has shown promising results in inhibiting cathepsin B, an enzyme implicated in cancer-related events. These compounds exhibited significant cytotoxicity against A2780/S cancer cells (Spencer et al., 2009).

- Synthesis and Anticancer Activity : A series of derivatives involving benzo[b][1,4]diazepin-1-yl showed notable in vitro antimicrobial and anticancer activities. For instance, certain derivatives were more effective than 5-fluorouracil against HCT 116 cancer cell lines (Verma et al., 2015).

Pharmacological Applications :

- Neurotropic Activities : Synthesized N-alkyl-1,5-benzodiazepine-2-ones, which are structurally similar to the compound , showed significant antihypoxic, tranquilizing, and anticonvulsant activities in vivo (Gaponov et al., 2016).

- Benzodiazepine Derivatives for Drug Synthesis : Research into the synthesis of various benzodiazepine derivatives, closely related to benzo[b][1,4]diazepin-2(3H)-one, has revealed their broad spectrum of biological activities, including potential applications as anxiolytics, antiarrhythmics, and vasopressin antagonists (Shaabani et al., 2009).

Chemical Synthesis and Structural Studies :

- Efficient Synthesis Methods : Novel synthesis methods for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, related to the compound of interest, have been developed, offering alternative methods for creating benzodiazepine derivatives (Shaabani et al., 2009).

- Regioselective Syntheses : Research into the synthesis of related compounds, like 3-hydroxy-4-aryl-3,4,5-trihydro-2H-benzo[b][1,4]diazepin-2(1H)-ones, has provided insights into regioselective processes and the impact of substituents on these reactions (Mamedov et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXYYNCANORAOF-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NCC(C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2NC[C@@H](C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

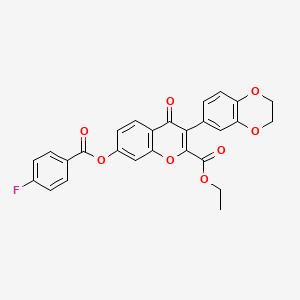

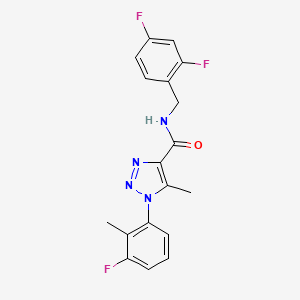

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

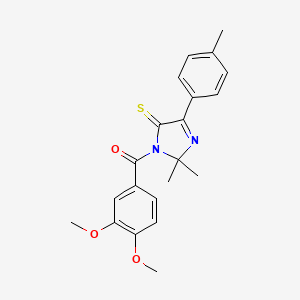

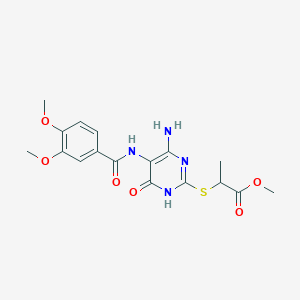

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)

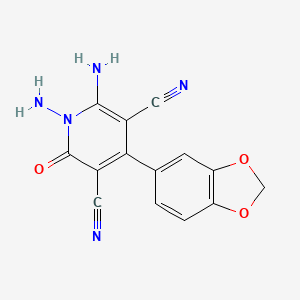

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)

![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)